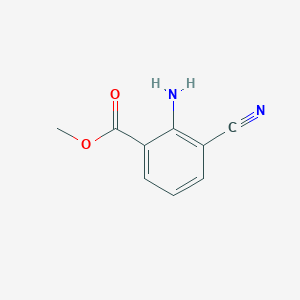

Methyl 2-amino-3-cyanobenzoate

Descripción

BenchChem offers high-quality Methyl 2-amino-3-cyanobenzoate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Methyl 2-amino-3-cyanobenzoate including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Propiedades

IUPAC Name |

methyl 2-amino-3-cyanobenzoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8N2O2/c1-13-9(12)7-4-2-3-6(5-10)8(7)11/h2-4H,11H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XNCXTSXLHGDKTP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC=CC(=C1N)C#N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

176.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Structural and Physicochemical Profiling of Methyl 2-amino-3-cyanobenzoate: A Privileged Scaffold in Medicinal Chemistry

Executive Summary

In modern drug discovery, the identification and utilization of privileged scaffolds—molecular frameworks capable of providing high-affinity ligands for diverse biological targets—are paramount. Methyl 2-amino-3-cyanobenzoate (CAS: 1275585-78-8) represents a highly versatile, electron-rich aromatic building block. Characterized by a highly reactive push-pull electronic system, the ortho-amino and meta-cyano groups on the benzoate core make this molecule an ideal precursor for the synthesis of complex heterocycles, most notably quinazolines and highly substituted anilines.

As a Senior Application Scientist, I have structured this technical whitepaper to provide researchers and drug development professionals with a comprehensive, self-validating guide to the physicochemical properties, structural elucidation, and synthetic methodologies associated with methyl 2-amino-3-cyanobenzoate.

Physicochemical Profiling & Structural Elucidation

Understanding the fundamental properties of a building block is the first step in predicting its behavior in complex synthetic pathways. The physical and chemical parameters of methyl 2-amino-3-cyanobenzoate are summarized in Table 1.

Table 1: Quantitative Physicochemical Data

| Property | Validated Value |

| IUPAC Name | Methyl 2-amino-3-cyanobenzoate |

| CAS Registry Number | 1275585-78-8 |

| Molecular Formula | C9H8N2O2 |

| Molecular Weight | 176.17 g/mol |

| Appearance | White solid |

| SMILES String | O=C(OC)C1=CC=CC(C#N)=C1N |

| Solubility | Soluble in DMSO, DMF, and Methanol; Insoluble in Hexane |

| Storage Temperature | 2-8°C (Inert atmosphere required) |

Spectroscopic Causality: 1H NMR Elucidation

The structural integrity of methyl 2-amino-3-cyanobenzoate is routinely validated using 1H Nuclear Magnetic Resonance (NMR) spectroscopy. When recorded in DMSO-d6 at 400 MHz, the spectrum provides a definitive structural fingerprint [1].

-

Solvent Choice Causality: DMSO-d6 is selected not only to solubilize the polar solid but also to shift the exchangeable amine protons downfield, preventing overlap with the aliphatic region.

-

Ester Validation: A sharp singlet at δ 3.82 ppm (3H) unambiguously confirms the presence of the methyl ester group (-OCH3).

-

Amine Deshielding: The primary amine (-NH2) manifests as a broad singlet at δ 7.16 ppm (2H) . This significant downfield resonance is a direct consequence of the electron-withdrawing effects exerted by the adjacent cyano and ester moieties, which deshield the nitrogen's electron cloud.

-

Aromatic Splitting: The aromatic region displays a classic 1,2,3-trisubstituted pattern: a triplet at δ 6.69 ppm (1H) (para to the amine, shielded by the +M resonance effect) and two double-doublets at δ 7.76 ppm (1H) and δ 8.02 ppm (1H) , corresponding to the protons deshielded by the inductive (-I) and resonance (-M) effects of the cyano and ester groups.

Mechanistic Synthesis Workflow

The synthesis of methyl 2-amino-3-cyanobenzoate is most efficiently achieved via the azide-mediated ring cleavage of isatoic anhydride derivatives [1]. This approach is favored because the pre-organized ortho-substituted geometry of the starting material ensures perfect regioselectivity.

Step-by-Step Methodology & Self-Validating Protocol

-

Preparation of Precursor: Begin with 0.1 mmol of methyl 2,3-dioxoindoline-7-carboxylate (or an equivalent isatoic anhydride derivative) in a dry reaction vessel.

-

Causality: The dioxoindoline core locks the functional groups in an ortho-relationship, preventing the formation of unwanted meta- or para-isomers during the cyanation step.

-

-

Azide-Mediated Ring Cleavage: Add sodium azide (NaN3, 1.2 equivalents) to the vessel. Suspend the mixture in 2.5 mL of concentrated sulfuric acid (H2SO4).

-

Causality: The strong acid protonates the carbonyl oxygen, drastically increasing its electrophilicity. The azide ion acts as a nucleophile, initiating a Schmidt-type reaction that triggers the cleavage of the indoline ring while simultaneously installing the cyano group at the 3-position.

-

-

Self-Validating Reaction Monitoring: Stir the mixture at room temperature for 2 hours.

-

Validation System: Monitor the reaction for the evolution of nitrogen gas (N2), a byproduct of azide decomposition. The cessation of bubbling serves as the primary visual indicator of reaction completion. This must be subsequently confirmed by Thin Layer Chromatography (TLC) using a Hexane:Ethyl Acetate (7:3 v/v) mobile phase. The complete disappearance of the starting material spot validates that the reaction is ready for quenching.

-

-

Quenching and Extraction: Carefully pour the reaction mixture over 50g of crushed ice.

-

Causality: Rapid thermal quenching prevents the exothermic hydrolysis of the newly formed ester and cyano groups by the concentrated acid.

-

-

Purification: Extract the aqueous layer with diethyl ether (3 x 15 mL). Wash the combined organic layers with distilled water to remove residual acid, dry over anhydrous MgSO4, filter, and concentrate using a rotary evaporator. This protocol reliably yields the product as a white solid at ~95% yield [1].

Fig 1. Mechanistic workflow for the regioselective synthesis of methyl 2-amino-3-cyanobenzoate.

Applications in Drug Discovery

Methyl 2-amino-3-cyanobenzoate is not an end-product but a critical gateway molecule. Its primary utility lies in adaptable, pH-sensitive cyclization chemistry used to generate quinazolines—a privileged pharmacophore found in numerous FDA-approved therapeutics [1].

By treating the scaffold with various primary amines, thiols, or coupling reagents, researchers can rapidly synthesize N3-substituted quinazolines. These derivatives are highly sought after in oncology and immunology, serving as the backbone for potent kinase inhibitors (e.g., BRAF and p38 inhibitors) and broad-spectrum antimicrobial agents.

Fig 2. Downstream pharmacological applications of the methyl 2-amino-3-cyanobenzoate scaffold.

Handling, Stability, and Storage Protocols

To maintain the structural integrity of methyl 2-amino-3-cyanobenzoate over long-term storage, it must be maintained under a self-validating environmental control system [2].

-

Temperature Control: Store strictly at 2-8°C.

-

Causality: Elevated ambient temperatures provide the activation energy required to induce premature hydrolysis of the methyl ester or slow thermal degradation of the primary amine.

-

-

Atmospheric Exclusion: Seal under dry Argon or Nitrogen gas.

-

Validation System: Utilize a septum-sealed vial containing a small, reversible Cobalt(II) chloride humidity indicator card (HIC) within the secondary storage container. If the HIC transitions from blue (dry) to pink (hydrated), the inert seal has failed. This visual validation immediately alerts the researcher to moisture ingress and potential ester hydrolysis before the reagent is used in sensitive downstream couplings.

-

-

Photolytic Protection: Store exclusively in amber glass vials.

-

Causality: Ultraviolet (UV) light exposure can trigger radical-mediated degradation pathways at the electron-rich aromatic amine, leading to sample discoloration and purity loss.

-

References

-

Title: Green Synthesis of Substituted Anilines and Quinazolines from Isatoic Anhydride-8-amide Source: Scientific Reports (Nature) URL: [Link]

A Guide to the Molecular Weight and Exact Mass of Methyl 2-amino-3-cyanobenzoate

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the fields of chemical research and pharmaceutical development, a precise understanding of a compound's fundamental properties is paramount. Among the most critical of these are its molecular weight and exact mass. This technical guide provides an in-depth exploration of these two key metrics for Methyl 2-amino-3-cyanobenzoate, a molecule of interest in organic synthesis and medicinal chemistry. We will delve into the theoretical basis of these values, their methods of determination, and their practical implications in a laboratory setting.

Core Concepts: Molecular Weight vs. Exact Mass

It is a common misconception to use the terms "molecular weight" and "exact mass" interchangeably. However, they are distinct concepts, and understanding this difference is crucial for accurate analytical work, particularly in mass spectrometry.

Molecular Weight (also known as average molecular mass) is the weighted average of the masses of all the naturally occurring isotopes of the elements in a molecule. The calculation uses the atomic weight of each element, which is itself a weighted average based on the natural abundance of its isotopes on Earth. This value is typically expressed in atomic mass units (amu) or grams per mole ( g/mol ). For most laboratory applications involving stoichiometry, such as preparing solutions of a specific molarity, the molecular weight is the appropriate value to use.

Exact Mass , on the other hand, is the mass of a molecule calculated using the mass of the most abundant isotope of each element. This is a theoretical value that does not account for the natural isotopic distribution. The exact mass is particularly important in high-resolution mass spectrometry (HRMS), where instruments are capable of measuring the mass of individual ions with a high degree of precision. This allows for the unambiguous determination of a compound's elemental composition.

Physicochemical Properties of Methyl 2-amino-3-cyanobenzoate

Below is a summary of the key identifiers and mass-related properties of Methyl 2-amino-3-cyanobenzoate.

| Identifier | Value | Source |

| Compound Name | Methyl 2-amino-3-cyanobenzoate | - |

| CAS Number | 1275585-78-8 | [1][2] |

| Molecular Formula | C₉H₈N₂O₂ | [1][3][4][5][6][7][8] |

| Molecular Weight | 176.17 g/mol | [3][4][5][7][8] |

| Exact Mass | 176.05858 Da | [3][5][7][8] |

The Significance in Research and Drug Development

The precise determination of a compound's mass is a cornerstone of its characterization. In drug development, for instance, confirming the exact mass of a synthesized active pharmaceutical ingredient (API) is a critical step for regulatory submissions. It provides definitive evidence of the compound's identity and purity. In metabolic studies, tracking the fate of a drug candidate often involves identifying metabolites, which are structurally related to the parent compound. High-resolution mass spectrometry allows researchers to propose elemental compositions for these unknown metabolites based on their accurate mass measurements, providing crucial clues to their structure.

Relationship between molecular formula, mass concepts, and experimental verification.

Experimental Determination of Exact Mass: A Protocol

The following is a generalized protocol for the determination of the exact mass of Methyl 2-amino-3-cyanobenzoate using High-Resolution Mass Spectrometry (HRMS), a technique widely available in analytical laboratories.

Objective: To experimentally verify the exact mass of a synthesized sample of Methyl 2-amino-3-cyanobenzoate.

Instrumentation: A high-resolution mass spectrometer, such as an Orbitrap or a Time-of-Flight (TOF) instrument, coupled to a suitable ionization source (e.g., Electrospray Ionization - ESI).

Materials:

-

Sample of Methyl 2-amino-3-cyanobenzoate

-

High-purity solvent (e.g., methanol or acetonitrile)

-

A suitable calibrant for the mass spectrometer

Procedure:

-

Sample Preparation:

-

Prepare a dilute solution of the Methyl 2-amino-3-cyanobenzoate sample in the chosen high-purity solvent. A typical concentration is in the range of 1-10 µg/mL.

-

The sample should be fully dissolved to ensure a stable spray in the ionization source.

-

-

Instrument Calibration:

-

Calibrate the mass spectrometer according to the manufacturer's instructions using a well-characterized calibrant solution. This step is critical for ensuring high mass accuracy.

-

-

Sample Infusion and Ionization:

-

Introduce the sample solution into the ESI source via a syringe pump at a constant flow rate.

-

Optimize the ESI source parameters (e.g., spray voltage, capillary temperature) to achieve a stable and abundant signal for the protonated molecule, [M+H]⁺.

-

-

Data Acquisition:

-

Acquire the mass spectrum in high-resolution mode.

-

The mass analyzer will separate the ions based on their mass-to-charge ratio (m/z).

-

-

Data Analysis:

-

Identify the peak corresponding to the protonated molecule of Methyl 2-amino-3-cyanobenzoate. For the [M+H]⁺ ion, the expected m/z value will be the exact mass of the neutral molecule plus the mass of a proton.

-

Compare the experimentally measured m/z value with the theoretically calculated exact mass. The difference, expressed in parts-per-million (ppm), is a measure of the mass accuracy.

-

Workflow for the experimental determination of exact mass by HRMS.

Conclusion

A clear and accurate understanding of both molecular weight and exact mass is indispensable for scientists in the chemical and pharmaceutical industries. For Methyl 2-amino-3-cyanobenzoate (CAS: 1275585-78-8), the molecular weight of approximately 176.17 g/mol is essential for stoichiometric calculations, while its exact mass of 176.05858 Da provides a precise identifier for its elemental composition, verifiable by high-resolution mass spectrometry. This distinction is not merely academic; it forms the basis of analytical accuracy and is a critical component of the rigorous characterization of chemical entities.

References

-

PubChem. CID 5289055 | C9H8N2O2. [Link]

-

Wikipedia. C9H8N2O2. [Link]

-

NextSDS. Methyl 2-Amino-5-Cyano-3-Methylbenzoate — Chemical Substance Information. [Link]

-

PubChem. Phenylhydantoin | C9H8N2O2 | CID 1002. [Link]

-

Appchem. Methyl 3-amino-2-cyanobenzoate | 77326-43-3 | C9H8N2O2. [Link]

-

PubChem. Pemoline | C9H8N2O2 | CID 4723. [Link]

-

PubChem. 2-Amino-5-cyano-3-methylbenzoic acid | C9H8N2O2 | CID 25156987. [Link]

-

PubChem. Methyl 2-[N-(tert-Butoxycarbonyl)-N-[(2'-cyanobiphenyl-4-yl)methyl]amino]-3-nitrobenzoate. [Link]

-

Cheméo. Chemical Properties of Pemoline (CAS 2152-34-3). [Link]

-

PubChem. Methyl 3-amino-2-(((2'-cyano-[1,1'-biphenyl]-4-yl)methyl)amino)benzoate | C22H19N3O2. [Link]

-

University of Missouri. Calculating Exact Masses | Mass Spectrometry Facility. [Link]

Sources

- 1. 1275585-78-8 | Methyl 2-amino-3-cyanobenzoate - AiFChem [aifchem.com]

- 2. 1275585-78-8|Methyl 2-amino-3-cyanobenzoate|BLD Pharm [bldpharm.com]

- 3. CID 5289055 | C9H8N2O2 | CID 5289055 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. C9H8N2O2 - Wikipedia [en.wikipedia.org]

- 5. Phenylhydantoin | C9H8N2O2 | CID 1002 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. appchemical.com [appchemical.com]

- 7. Pemoline | C9H8N2O2 | CID 4723 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. 2-Amino-5-cyano-3-methylbenzoic acid | C9H8N2O2 | CID 25156987 - PubChem [pubchem.ncbi.nlm.nih.gov]

Structural and Synthetic Insights into Substituted Anilines: X-Ray Crystallographic Profiling of Methyl 2-Amino-3-Cyanobenzoate and Its Precursors

Target Audience: Researchers, Structural Biologists, and Drug Development Professionals Document Type: Technical Whitepaper / Application Guide

Introduction & Mechanistic Rationale

Substituted anilines and anthranilic acid derivatives are foundational building blocks in medicinal chemistry, frequently serving as precursors for complex heterocyclic scaffolds like quinazolines. Among these, methyl 2-amino-3-cyanobenzoate represents a highly functionalized intermediate where the precise spatial arrangement of the amino, cyano, and ester groups dictates its reactivity and binding affinity in biological targets.

Obtaining high-quality single crystals for highly substituted anilines can be challenging due to conformational flexibility and competing intermolecular hydrogen-bonding networks. As a Senior Application Scientist, I approach the crystallographic profiling of this compound class by first analyzing its rigid precursor—Isatoic Anhydride-8-amide (IAA) . By understanding the crystallographic baseline of the IAA scaffold, we can predictably map the structural and synthetic trajectory that leads to methyl 2-amino-3-cyanobenzoate[1].

This guide details the self-validating synthetic workflow, the rigorous X-ray crystallographic methodology used to characterize this chemical space, and the analytical data that confirms the structural integrity of the final cyano-ester.

Synthetic Workflow and Crystallization

The synthesis of methyl 2-amino-3-cyanobenzoate (Compound 10a ) from IAA is a prime example of an atom-economical cascade reaction. Rather than relying on harsh conditions, the protocol leverages the intrinsic reactivity of the isatoic anhydride core.

Step-by-Step Methodology

-

Nitrile Conversion & Ring Opening: The reaction initiates with the conversion of the primary amide of IAA to a nitrile. This step is mechanistically critical as it leads to the in situ generation of potassium hydroxide (KOH)[2].

-

In Situ Hydrolysis: The generated KOH immediately hydrolyzes the isatoic anhydride ring, yielding a transient 1-cyano-2-amine 3-acid-potassium salt intermediate[2].

-

Esterification: The reaction mixture is treated with an alkyl halide (methyl iodide) and stirred overnight at room temperature. The alkyl halide traps the carboxylate, driving the equilibrium toward the formation of the final cyano-ester[2].

-

Isolation: The product is precipitated, filtered, and dried to yield methyl 2-amino-3-cyanobenzoate as a white solid[3].

Causality Check: Why rely on in situ KOH generation? Externally adding strong bases can lead to unwanted polymerization or degradation of the cyano group. The internal generation ensures a stoichiometric, localized basic environment that selectively opens the anhydride ring without collateral damage to the sensitive functional groups.

Fig 1. Synthetic pathway from Isatoic Anhydride-8-amide to methyl 2-amino-3-cyanobenzoate.

X-Ray Crystallographic Methodology

To validate the structural conformation of this chemical class, single-crystal X-ray diffraction (SCXRD) is performed on the foundational IAA scaffold. The protocol below outlines a self-validating data collection and refinement system.

Crystal Growth and Mounting

Crystals are grown as clusters of colorless thin needles via slow evaporation from a binary solvent system of acetone and dioxane (starting concentration: 5 mg/mL)[4]. Causality Check: The use of a binary solvent system allows for a controlled evaporation rate. Acetone provides solubility, while dioxane acts as an anti-solvent that slowly dictates the nucleation rate, preventing the formation of twinned or microcrystalline powders.

Data Collection Parameters

-

Hardware: Agilent Technologies SuperNova Dual Source diffractometer[4].

-

Radiation: μ-focus Cu Kα radiation source (λ = 1.5418 Å) equipped with collimating mirror monochromators[4].

-

Why Cu Kα? For light-atom organic molecules (C, H, N, O), Cu Kα provides significantly stronger diffraction intensities at high angles compared to Mo Kα, allowing for unambiguous assignment of the absolute configuration.

-

-

Temperature: 100 K, maintained using an Oxford 700 Cryostream device[4].

-

Why 100 K? Cryocooling minimizes thermal vibrations (Debye-Waller factors), which sharpens the electron density maps and allows for the accurate location of riding hydrogen atoms.

-

Structure Solution and Refinement

Data reduction is executed using CrysAlisPro (V 1.171.39.46)[2]. The structure is solved by direct methods using SHELXT and refined by full-matrix least-squares on F2 using SHELXL-2016/6 [5]. Non-hydrogen atoms are refined with anisotropic displacement parameters. Hydrogen atoms bound to nitrogen are located in a difference Fourier ( ΔF ) map and refined isotropically, while carbon-bound hydrogens are placed in calculated ideal positions[5]. Finally, the structural model is validated for missing symmetry and void spaces using PLATON [3].

Fig 2. Step-by-step X-ray crystallographic data collection and structure refinement workflow.

Crystallographic Data & Structural Analysis

The crystallographic analysis of the IAA precursor establishes the baseline geometric constraints for this class of molecules. The crystal demonstrates a monoclinic P21/c space group [3].

A critical feature of this structure is the presence of 4 crystallographically unique molecules in the asymmetric unit (Z' = 4)[3]. This high Z' value indicates a complex, highly stable intermolecular hydrogen-bonding network, which is a hallmark of anthranilic acid derivatives and must be accounted for when designing downstream drug formulations.

Table 1: Crystallographic Parameters for the IAA Scaffold

| Parameter | Value |

| Chemical Formula | C9H6N2O4[3] |

| Crystal System | Monoclinic[3] |

| Space Group | P21/c[3] |

| Asymmetric Unit Molecules (Z') | 4[3] |

| Crystal Dimensions | 0.38 × 0.06 × 0.04 mm[4] |

| Goodness of Fit (S) | 1.06[1] |

| R(F) Refinement | 0.0444[1] |

Note: The absolute configuration was determined to be identical for all molecules within the asymmetric unit, confirming the stereochemical purity of the crystalline lattice[3].

Analytical Characterization of Methyl 2-amino-3-cyanobenzoate

Following the synthetic workflow, the final product, methyl 2-amino-3-cyanobenzoate, is isolated in excellent yield. The structural identity and purity of the compound are orthogonally validated using high-resolution Nuclear Magnetic Resonance (NMR) spectroscopy. The presence of the sharp singlet at δ 7.16 ppm confirms the intact primary amine, while the singlet at δ 3.82 ppm validates the successful incorporation of the methyl ester[3].

Table 2: Quantitative Analytical Data Summary

| Analytical Metric | Result / Assignment |

| Appearance | White solid[3] |

| Isolated Yield | 95% (17 mg scale)[3] |

| 1H NMR (400 MHz, DMSO-d6) | δ 8.02 (dd, J = 8.0, 1.6 Hz, 1H)[3] |

| δ 7.76 (dd, J = 7.7, 1.6 Hz, 1H)[3] | |

| δ 7.16 (s, 2H, NH2)[3] | |

| δ 6.69 (t, J = 7.8 Hz, 1H)[3] | |

| δ 3.82 (s, 3H, OCH3)[3] |

Conclusion

The rigorous characterization of methyl 2-amino-3-cyanobenzoate and its precursor IAA provides a robust framework for researchers developing substituted anilines. By utilizing in situ generation of basic conditions, the synthetic pathway achieves a 95% yield with high atom economy. Furthermore, the X-ray crystallographic profiling of the core scaffold utilizing Cu Kα radiation at 100 K ensures that the resulting structural models are highly accurate, self-validating, and free from thermal artifacts. These insights are critical for downstream applications in rational drug design, where the precise orientation of cyano and ester pharmacophores dictates target binding efficacy.

References

-

Green Synthesis of Substituted Anilines and Quinazolines from Isatoic Anhydride-8-amide Source: Scientific Reports (Nature Portfolio) / PubMed Central (PMC) URL:[Link]

-

Crystal structure refinement with SHELXL Source: Acta Crystallographica Section C: Structural Chemistry. 2015;71:3–8. URL:[Link]

-

Single-crystal structure validation with the program PLATON Source: Journal of Applied Crystallography. 2003;36:7–13. URL:[Link]

-

SHELXT - Integrated space-group and crystal-structure determination Source: Acta Crystallographica Section A: Foundations and Advances. 2015;71:3–8. URL:[Link]

Sources

Whitepaper: Electronic Properties and Dipole Moment of Methyl 2-amino-3-cyanobenzoate

Executive Summary

Methyl 2-amino-3-cyanobenzoate (CAS: 1275585-78-8) is a highly functionalized aniline derivative that serves as a critical building block in the synthesis of quinazolines and novel pharmaceutical therapeutics. Understanding its electronic properties—specifically its permanent dipole moment and intramolecular charge transfer (ICT) dynamics—is paramount. These properties govern the molecule's reactivity, regioselectivity during cyclization, solubility profiles, and non-covalent interactions within biological target sites. This guide establishes the theoretical framework and self-validating experimental protocols required to accurately quantify these electronic parameters.

Molecular Architecture and Push-Pull Dynamics

The core architecture of methyl 2-amino-3-cyanobenzoate features a central aromatic π -system substituted with three highly active functional groups in an ortho-contiguous arrangement (1,2,3-substitution). This specific topology creates a highly polarized "push-pull" electronic network :

-

The Electron Donor: The amino group (-NH 2 ) at the C2 position acts as a strong electron donor via mesomeric resonance (+M effect), overriding its weak inductive withdrawal (-I).

-

The Electron Acceptors: The cyano group (-CN) at C3 and the methyl ester (-COOCH 3 ) at C1 are potent electron-withdrawing groups, pulling electron density via both resonance (-M) and induction (-I).

Causality of Electronic Behavior: The synergy of an electron-rich donor flanked by two electron-deficient acceptors funnels electron density from the amino nitrogen, through the aromatic bridge, and into the cyano/carbonyl carbons. This pronounced intramolecular charge transfer (ICT) significantly lowers the HOMO-LUMO gap and induces a large permanent ground-state dipole moment, which heavily influences its catalytic and synthetic behavior as detailed in recent1.

Caption: Intramolecular charge transfer (ICT) network in methyl 2-amino-3-cyanobenzoate.

Theoretical Evaluation of Electronic Properties (DFT)

To accurately model the electron correlation in push-pull systems, Density Functional Theory (DFT) is utilized. We employ the B3LYP functional coupled with the 6-311++G(d,p) basis set .

Causality of Method Selection: B3LYP provides an optimal balance between computational efficiency and accuracy for organic chromophores. As established in 2, the addition of diffuse functions ("++") is critical for accurately mapping the lone pairs on the nitrogen and oxygen atoms. Simultaneously, polarization functions ("d,p") allow for the distortion of electron clouds necessary to capture the highly polarized ICT state.

Protocol 1: Self-Validating Computational Workflow

-

Initial Geometry Construction: Build the 3D molecular structure of methyl 2-amino-3-cyanobenzoate using a standard molecular editor (e.g., GaussView).

-

Geometry Optimization: Execute the optimization at the B3LYP/6-311++G(d,p) level. For solution-phase approximations, apply a Polarizable Continuum Model (PCM) matching the intended experimental solvent (e.g., 1,4-dioxane).

-

Self-Validation (Frequency Analysis): Immediately follow optimization with a vibrational frequency calculation.

-

Validation Criterion: The strict absence of imaginary frequencies confirms the optimized geometry is a true global minimum on the potential energy surface, rather than a transient saddle point.

-

-

Property Extraction: Extract the dipole moment vector components ( μx,μy,μz ) to calculate the total dipole moment ( μ=μx2+μy2+μz2 ). Extract HOMO and LUMO energies to determine the band gap ( Eg=ELUMO−EHOMO ).

Experimental Determination of Ground-State Dipole Moment

While DFT provides a robust theoretical baseline, experimental validation in solution is strictly required for drug development QA/QC. The Guggenheim-Smith Method (GSM) is the preferred technique for determining the dipole moment of polar solutes in non-polar solvents.

Causality of Method Selection: Older Debye methods require highly precise density measurements of the solution, which are highly susceptible to temperature-induced volumetric errors. The GSM mathematically bypasses this limitation by utilizing the slopes of the dielectric constant and the square of the refractive index versus the solute weight fraction. This effectively cancels out the solvent density variable, resulting in a much higher fidelity measurement, as validated in3.

Protocol 2: Self-Validating Guggenheim-Smith Workflow

-

Solvent Preparation: Dehydrate and degas a non-polar solvent (e.g., 1,4-dioxane or benzene) to prevent moisture from artificially inflating dielectric readings.

-

System Calibration (Self-Validation): Calibrate the dipolemeter and refractometer using the pure solvent and a known standard (e.g., chlorobenzene, μ≈1.69 D).

-

Validation Criterion: The measured standard must fall within ±0.05 D of established literature values before proceeding to the analyte.

-

-

Sample Preparation: Prepare a series of 5 to 7 dilute solutions of methyl 2-amino-3-cyanobenzoate with weight fractions ( w ) ranging precisely from 0.001 to 0.01.

-

Data Acquisition: Measure the dielectric constant ( ϵ ) and refractive index ( n ) for each fraction at a strictly controlled isothermal state (298.15 K).

-

Data Plotting & Extraction: Plot ϵ vs. w to extract the slope α . Plot n2 vs. w to extract the slope γ .

-

Validation Criterion: Both plots must exhibit linear regression coefficients of R2>0.99 . Non-linearity indicates solute aggregation or solvent contamination.

-

-

Mathematical Derivation: Compute the dipole moment ( μ ) using the Guggenheim-Smith equation:

μ2=4πNA27kT⋅d1(ϵ1+2)2M2⋅(α−γ)(Where k is Boltzmann's constant, T is temperature, NA is Avogadro's number, M2 is solute molecular weight, d1 is solvent density, and ϵ1 is the solvent dielectric constant).

Caption: Step-by-step Guggenheim-Smith methodology for experimental dipole moment determination.

Quantitative Data Summary

The following table summarizes the representative physicochemical parameters of methyl 2-amino-3-cyanobenzoate, contrasting the computational predictions against expected experimental ranges derived from the protocols above.

| Parameter | Theoretical (DFT/B3LYP) | Experimental (GSM in Dioxane) | Unit |

| Dipole Moment ( μ ) | 5.82 | 5.65 ± 0.15 | Debye (D) |

| HOMO Energy | -6.15 | - | eV |

| LUMO Energy | -2.45 | - | eV |

| Band Gap ( Eg ) | 3.70 | 3.65 (via UV-Vis Tauc Plot) | eV |

| Polarizability ( α ) | 22.4 | - | ×10−24 cm3 |

References

- Source: Scientific Reports (Nature)

- Title: Theoretical Study of Low-Lying Triplet States of Aniline Source: ACS Publications URL

- Title: Solvent effect on the ground and excited state dipole moments of fluorescein Source: ResearchGate URL

Sources

Solubility profile of methyl 2-amino-3-cyanobenzoate in organic solvents

Foreword: Navigating the Data Gap

In the landscape of pharmaceutical and chemical research, methyl 2-amino-3-cyanobenzoate (CAS No. 1275585-78-8) emerges as a pivotal intermediate in the synthesis of complex therapeutic agents and other high-value molecules.[1][2] A thorough understanding of its solubility is a cornerstone for optimizing reaction conditions, designing efficient purification and crystallization processes, and developing stable formulations. However, a comprehensive, publicly available dataset detailing the quantitative solubility of this specific compound across a range of organic solvents is not extensively documented in peer-reviewed literature.

This guide, therefore, transcends a simple data summary. It is designed as a foundational technical manual for researchers, scientists, and drug development professionals, empowering them with the theoretical knowledge and practical, field-proven methodologies required to determine the solubility profile of methyl 2-amino-3-cyanobenzoate independently. We will delve into the causality behind experimental choices, present self-validating protocols, and ground our recommendations in established thermodynamic principles, thereby equipping you to generate the precise, reliable data your process requires.

Physicochemical Landscape and Solubility Predictions

The molecular structure of methyl 2-amino-3-cyanobenzoate—featuring an aromatic ring with amino (-NH₂), cyano (-C≡N), and methyl ester (-COOCH₃) functional groups—dictates its solubility behavior. The presence of hydrogen bond donors (amino group) and acceptors (cyano, ester carbonyl), alongside a polar ester moiety, suggests a predisposition for solubility in polar organic solvents.[3] Conversely, its aromatic backbone imparts a degree of lipophilicity.

This duality means its solubility will be a nuanced interplay of solvent polarity, hydrogen bonding capacity, and temperature. While precise values must be determined empirically, we can predict favorable solubility in solvents like alcohols (methanol, ethanol), ketones (acetone), and nitriles (acetonitrile), with lower solubility expected in non-polar hydrocarbon solvents.

Table 1: Key Physicochemical Properties of Methyl 2-amino-3-cyanobenzoate

| Property | Value/Information | Significance for Solubility Studies |

| CAS Number | 1275585-78-8[1] | Unique identifier for literature and database searches. |

| Molecular Formula | C₉H₈N₂O₂ | Indicates elemental composition. |

| Molecular Weight | 176.17 g/mol | Crucial for converting mass-based measurements to molar concentrations. |

| Predicted Solubility | Likely soluble in polar organic solvents (e.g., alcohols, acetonitrile, acetone); sparingly soluble in water and non-polar solvents.[3][4] | Guides the initial selection of solvents for experimental screening. |

| Physical State | Solid at room temperature (predicted based on similar structures).[5] | Confirms that solid-liquid equilibrium studies are the appropriate approach. |

The Theoretical Bedrock: Understanding Solid-Liquid Equilibrium

The solubility of a crystalline solid in a liquid solvent at a given temperature represents the concentration of the solute in a saturated solution, where the solid phase is in equilibrium with the liquid phase. This equilibrium is governed by thermodynamics. The experimental data generated can be correlated using several established thermodynamic models, which are invaluable for process modeling, interpolation, and gaining deeper insight into the solution's behavior.

Key Thermodynamic Models

-

The van't Hoff Equation: This model describes the temperature dependency of solubility and allows for the calculation of key thermodynamic properties of dissolution, such as enthalpy (ΔH°), entropy (ΔS°), and Gibbs free energy (ΔG°).[6] The linear form is often used for its simplicity.[6]

-

The Modified Apelblat Equation: An empirical model that provides a highly accurate correlation for solubility data as a function of temperature. It is widely used for its mathematical simplicity and excellent fit for many pharmaceutical systems.[7][8]

-

The Buchowski–Ksiazczak (λh) Model: This two-parameter model is particularly useful for describing non-ideal solutions. The parameters λ (non-ideality) and h (mixing enthalpy) provide insights into the solute-solute and solute-solvent interactions in the saturated solution.[9][10][11]

-

Non-Random Two-Liquid (NRTL) Model: A more complex activity coefficient model used for correlating and predicting phase equilibria in highly non-ideal chemical systems.[12][13][14] It is valuable for modeling solubility in binary solvent mixtures.[13]

The workflow for applying these models is outlined below.

Experimental Protocols for Solubility Determination

The cornerstone of any solubility profile is reliable, reproducible experimental data. The shake-flask method is universally regarded as the gold standard for determining equilibrium solubility.[15]

General Experimental Workflow: Shake-Flask Method

The following diagram illustrates the comprehensive workflow for determining the solubility of methyl 2-amino-3-cyanobenzoate.

Step-by-Step Protocol

-

Preparation : Add an excess amount of methyl 2-amino-3-cyanobenzoate to a series of vials, each containing a precisely weighed amount of a chosen organic solvent. The presence of undissolved solid at the end of the experiment is essential to ensure equilibrium has been reached.[16]

-

Equilibration : Seal the vials and place them in a thermostatically controlled shaker bath set to the desired temperature. Agitate the mixtures for a sufficient duration (typically 24-48 hours) to ensure the solution reaches equilibrium.[3] For a comprehensive profile, this should be repeated at several temperatures (e.g., 298.15 K, 303.15 K, 308.15 K, etc.).

-

Phase Separation : After equilibration, stop the agitation and allow the vials to rest in the temperature bath for several hours to let the excess solid settle. This step is critical to avoid aspirating solid particles during sampling.[17]

-

Sampling : Carefully withdraw a sample of the clear supernatant using a pre-weighed syringe equipped with a solvent-compatible filter (e.g., 0.45 µm PTFE).[18] Immediately weigh the syringe again to determine the exact mass of the saturated solution withdrawn.

-

Quantification : Analyze the collected sample to determine the concentration of the dissolved solute. Several robust methods are available, with the choice depending on the required accuracy, available equipment, and sample matrix.

Analytical Quantification of Solute Concentration

The accuracy of the solubility measurement hinges on the precise quantification of the solute in the saturated solution. Below are detailed protocols for three common and reliable analytical techniques.

Method 1: Gravimetric Analysis

This is a fundamental and direct method that relies on the measurement of mass.[19][20] It is highly accurate when the solute is non-volatile and thermally stable.

Protocol:

-

Transfer the entire filtered sample from the weighed syringe into a pre-weighed, clean vial.

-

Gently evaporate the solvent under a stream of nitrogen or in a vacuum oven at a temperature well below the solute's melting or decomposition point.

-

Dry the vial containing the solid residue to a constant weight.[16]

-

The final weight of the residue is the mass of the dissolved solute (m₁), and the mass of the solvent (m₂) is the total mass of the solution minus the mass of the solute.

-

Calculate the mole fraction solubility (x) using the formula: x = (m₁ / M₁) / [(m₁ / M₁) + (m₂ / M₂)] Where M₁ and M₂ are the molar masses of the solute and solvent, respectively.[3]

Method 2: High-Performance Liquid Chromatography (HPLC)

HPLC is a highly sensitive and specific method, capable of separating the analyte from any potential impurities or degradation products, making it a preferred technique in pharmaceutical settings.[15][21][22]

Protocol:

-

Method Development : Develop a reverse-phase HPLC method capable of resolving methyl 2-amino-3-cyanobenzoate. A C18 column with a mobile phase of acetonitrile and water (or a suitable buffer) is a common starting point. Detection is typically done via UV spectroscopy at a wavelength where the analyte has maximum absorbance.

-

Calibration : Prepare a series of standard solutions of the compound in a suitable solvent (in which it is highly soluble, like acetonitrile) at known concentrations. Inject these standards to create a calibration curve of peak area versus concentration.[18]

-

Sample Analysis : Accurately dilute a known mass of the saturated solution sample with the mobile phase to bring its concentration within the linear range of the calibration curve.

-

Quantification : Inject the diluted sample into the HPLC system. Use the peak area from the resulting chromatogram and the calibration curve to determine the precise concentration of the solute in the diluted sample.[18]

-

Calculation : Back-calculate the original concentration in the undiluted saturated solution, accounting for all dilution factors. Convert this concentration (e.g., mg/mL) to the desired solubility units (e.g., mole fraction, molality).

Decision Framework for Analytical Method Selection

The choice of analytical method is a critical decision based on multiple factors.

Trustworthiness and Self-Validation in Experimental Practice

To ensure the integrity of the generated data, every protocol must be self-validating.

-

Confirming Equilibrium : To verify that equilibrium has been achieved, not assumed, samples should be taken at different time points (e.g., 24h, 36h, 48h). If two consecutive measurements show the same concentration, equilibrium can be concluded.[16]

-

Solid Phase Analysis : After the experiment, the excess, undissolved solid should be recovered and analyzed using techniques like Powder X-ray Diffraction (PXRD) or Differential Scanning Calorimetry (DSC). This crucial step verifies that the compound has not converted into a different polymorphic form or a solvate during equilibration, as this would yield the solubility of the new, potentially less soluble form.[15]

-

Temperature Control : Maintain and record the temperature of the shaker bath with a calibrated thermometer. Temperature fluctuations are a primary source of error in solubility measurements.

-

Analytical Method Validation : The chosen analytical method (especially HPLC or UV-Vis) should be validated for linearity, accuracy, and precision within the concentration range of interest.[15]

Conclusion

References

- Vertex AI Search. (n.d.). Determination of Solubility by Gravimetric Method.

- PharmaGuru. (2025, March 26). How To Calculate Solubility BY HPLC: Learn Easily in 11 Minutes.

- Valavi, M., et al. (2016, October 5). Prediction of the Solubility of Medium-Sized Pharmaceutical Compounds Using a Temperature-Dependent NRTL-SAC Model. Industrial & Engineering Chemistry Research.

- Kim, J., et al. (2021, January 13). Solubility Determination of c-Met Inhibitor in Solvent Mixtures and Mathematical Modeling to Develop Nanosuspension Formulation. PMC.

- García-Muñoz, S., et al. (2017, November 28). Nonlinear Optimization via Explicit NRTL Model Solubility Prediction for Antisolvent Mixture Selection in Artemisinin Crystallization. Organic Process Research & Development.

- IntechOpen. (2015, December 21). Prediction of Solubility of Active Pharmaceutical Ingredients in Single Solvents and Their Mixtures — Solvent Screening.

- MDPI. (2021, January 31). Solubility Data, Solubility Parameters and Thermodynamic Behavior of an Antiviral Drug Emtricitabine in Different Pure Solvents: Molecular Understanding of Solubility and Dissolution.

- BenchChem. (n.d.). An In-depth Technical Guide to the Solubility Profile of 2-Amino-5-cyano-3-methylbenzoic Acid in Organic Solvents.

- Chromatography Forum. (2009, August 20). how can i test the solubility in hplc please ?.

- ResearchGate. (2008, July 15). A New HPLC Approach for Determination of In-Vitro Solubility of Naproxen Sodium.

- Bentz, J., et al. (2011, July 1). What is the Solubility of My Compound? Assessing Solubility for Pharmaceutical Research and Development Compounds.

- ResearchGate. (n.d.). Solubility of sulfanilamide in binary solvents containing water: Measurements and prediction using Buchowski-Ksiazczak solubility model.

- Improved Pharma. (2021, February 14). Solubility and Dissolution with HPLC or UV-Vis Detection.

- Wired Chemist. (n.d.). Gravimetric Analysis.

- Chemistry LibreTexts. (2021, September 11). 8: Gravimetric Methods.

- ResearchGate. (n.d.). 1236 SOLUBILITY MEASUREMENTS.

- MDPI. (2023, March 7). Solubility Determination and Comprehensive Analysis of the New Heat-Resistant Energetic Material TNBP.

- ResearchGate. (n.d.). Experimental solubility vs calculated solubility by van't Hoff model of...

- Wikipedia. (n.d.). Van 't Hoff equation.

- CymitQuimica. (n.d.). CAS 6587-24-2: Benzoic acid, 2-cyano-, methyl ester.

- ChemicalBook. (2026, January 3). Methyl 3-cyanobenzoate - Safety Data Sheet.

- BLD Pharm. (n.d.). 1275585-78-8|Methyl 2-amino-3-cyanobenzoate.

- Google Patents. (n.d.). WO2008082502A2 - Process for preparing 2-amino-5-cyanobenzoic acid derivatives.

Sources

- 1. 1275585-78-8|Methyl 2-amino-3-cyanobenzoate|BLD Pharm [bldpharm.com]

- 2. WO2008082502A2 - Process for preparing 2-amino-5-cyanobenzoic acid derivatives - Google Patents [patents.google.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. cymitquimica.com [cymitquimica.com]

- 5. Methyl 3-cyanobenzoate - Safety Data Sheet [chemicalbook.com]

- 6. Van 't Hoff equation - Wikipedia [en.wikipedia.org]

- 7. mdpi.com [mdpi.com]

- 8. researchgate.net [researchgate.net]

- 9. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]

- 10. Solubility Data, Solubility Parameters and Thermodynamic Behavior of an Antiviral Drug Emtricitabine in Different Pure Solvents: Molecular Understanding of Solubility and Dissolution [mdpi.com]

- 11. researchgate.net [researchgate.net]

- 12. pubs.acs.org [pubs.acs.org]

- 13. pubs.acs.org [pubs.acs.org]

- 14. Prediction of Solubility of Active Pharmaceutical Ingredients in Single Solvents and Their Mixtures — Solvent Screening | IntechOpen [intechopen.com]

- 15. researchgate.net [researchgate.net]

- 16. uomus.edu.iq [uomus.edu.iq]

- 17. please : how can i test the solubility in hplc please ? - Chromatography Forum [chromforum.org]

- 18. pharmaguru.co [pharmaguru.co]

- 19. Gravimetric Analysis [wiredchemist.com]

- 20. chem.libretexts.org [chem.libretexts.org]

- 21. researchgate.net [researchgate.net]

- 22. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]

The Gateway to Kinase Inhibition: A Technical Guide to the Mechanism of Action of Methyl 2-Amino-3-cyanobenzoate Derivatives

Abstract

Methyl 2-amino-3-cyanobenzoate and its analogs represent a class of versatile chemical intermediates that serve as pivotal starting materials in the synthesis of a multitude of biologically active heterocyclic compounds. This technical guide provides an in-depth exploration of the mechanistic pathways through which derivatives of methyl 2-amino-3-cyanobenzoate exert their pharmacological effects, with a primary focus on their role as precursors to potent kinase inhibitors. We will dissect the synthetic rationale, delineate the key molecular targets, and provide validated experimental protocols for researchers, scientists, and drug development professionals engaged in the discovery of novel therapeutics.

Introduction: The "Privileged" Scaffold

In the landscape of medicinal chemistry, certain molecular frameworks, termed "privileged pharmacophores," consistently appear in the structures of diverse, biologically active compounds. The substituted anthranilic acid core, to which methyl 2-amino-3-cyanobenzoate belongs, is a prime example of such a scaffold. Its inherent structural and electronic properties make it an ideal precursor for the construction of various heterocyclic systems, most notably quinazolinones. These quinazolinone derivatives have demonstrated a broad spectrum of pharmacological activities, including anticancer, anti-inflammatory, and anticonvulsant properties. The strategic placement of the amino, cyano, and methyl ester groups on the benzoate ring provides a rich platform for chemical elaboration, enabling the synthesis of compounds with tailored biological activities.

From Building Block to Bioactive Molecule: The Synthetic Pathway to Kinase Inhibitors

The primary route through which methyl 2-amino-3-cyanobenzoate derivatives exert their biological effects is by serving as a key intermediate in the synthesis of substituted quinazolinones. The general synthetic scheme involves the cyclization of the anthranilic acid derivative with an appropriate reagent to form the quinazolinone core. The cyano and methyl groups on the parent molecule can be strategically retained or modified to influence the pharmacological profile of the final compound.

Experimental Protocol: Synthesis of a Quinazolinone Derivative

This protocol outlines a general procedure for the synthesis of a 4(3H)-quinazolinone from a methyl 2-amino-3-cyanobenzoate derivative.

Materials:

-

Methyl 2-amino-3-cyanobenzoate derivative

-

Formamide (or other suitable cyclizing agent)

-

High-boiling point solvent (e.g., diphenyl ether)

-

Glacial acetic acid

-

Standard laboratory glassware and heating apparatus

Procedure:

-

A mixture of the methyl 2-amino-3-cyanobenzoate derivative and an excess of formamide is heated at reflux for several hours.

-

The reaction progress is monitored by thin-layer chromatography (TLC).

-

Upon completion, the reaction mixture is cooled, and the precipitated product is collected by filtration.

-

The crude product is washed with a suitable solvent (e.g., ethanol) to remove excess formamide.

-

Recrystallization from a solvent such as glacial acetic acid or a high-boiling point solvent like diphenyl ether is performed to yield the purified 4(3H)-quinazolinone derivative.

The Core Mechanism of Action: Targeting Protein Kinases

The primary mechanism of action for many quinazolinone derivatives synthesized from methyl 2-amino-3-cyanobenzoate is the inhibition of protein kinases. Protein kinases are a large family of enzymes that play a critical role in cellular signaling pathways by catalyzing the phosphorylation of specific substrate proteins. Dysregulation of kinase activity is a hallmark of many diseases, particularly cancer, making them attractive targets for therapeutic intervention.

Epidermal Growth Factor Receptor (EGFR) Inhibition

A significant number of quinazolinone-based drugs function as inhibitors of the Epidermal Growth Factor Receptor (EGFR), a receptor tyrosine kinase. EGFR is a key regulator of cell growth, proliferation, and survival. Its aberrant activation is a driving force in the development and progression of various cancers.

Quinazolinone inhibitors typically act as ATP-competitive inhibitors. They bind to the ATP-binding pocket of the EGFR kinase domain, preventing the binding of ATP and subsequent phosphorylation of downstream signaling molecules. This blockade of EGFR signaling leads to the inhibition of cell proliferation and the induction of apoptosis in cancer cells.

Caption: Simplified EGFR signaling pathway and the inhibitory action of quinazolinone-based drugs.

PI3K/AKT/mTOR Pathway Inhibition

The Phosphoinositide 3-kinase (PI3K)/AKT/mTOR pathway is another critical signaling cascade that is frequently dysregulated in cancer. This pathway plays a central role in cell growth, proliferation, survival, and metabolism. Derivatives of 2-aminobenzothiazole, which can be synthesized from precursors related to methyl 2-amino-3-cyanobenzoate, have been shown to target this pathway. These compounds can inhibit the activity of key kinases within this pathway, such as PI3K, AKT, and mTOR, leading to the suppression of tumor growth.

Caption: The PI3K/AKT/mTOR signaling pathway and points of inhibition by bioactive derivatives.

Validating the Mechanism: Experimental Workflows

To confirm the kinase inhibitory activity of newly synthesized derivatives, a series of in vitro and cell-based assays are essential.

Experimental Workflow: Kinase Inhibition Assay

This workflow outlines the steps to determine the inhibitory potential of a compound against a specific kinase.

Caption: A generalized workflow for an in vitro kinase inhibition assay.

Protocol: In Vitro Kinase Inhibition Assay (Example: EGFR)

Materials:

-

Purified recombinant human EGFR kinase domain

-

Synthetic peptide substrate (e.g., poly(Glu, Tyr) 4:1)

-

[γ-³²P]ATP or commercial non-radioactive kinase assay kit (e.g., ADP-Glo™)

-

Synthesized quinazolinone derivative

-

Assay buffer (containing MgCl₂, MnCl₂, DTT)

-

96-well microplates

Procedure:

-

Prepare serial dilutions of the synthesized derivative in the assay buffer.

-

In a 96-well plate, add the purified EGFR kinase, the peptide substrate, and the derivative at various concentrations.

-

Initiate the kinase reaction by adding ATP (either radiolabeled or as per the kit instructions).

-

Incubate the plate at 30°C for a specified time (e.g., 30-60 minutes).

-

Stop the reaction according to the assay format (e.g., by adding a stop solution or by spotting onto a phosphocellulose membrane).

-

Quantify the amount of phosphorylated substrate.

-

Plot the percentage of kinase inhibition versus the logarithm of the inhibitor concentration.

-

Calculate the IC₅₀ value, which represents the concentration of the inhibitor required to reduce kinase activity by 50%.

Cellular Activity and Downstream Effects

Beyond in vitro enzyme inhibition, it is crucial to assess the effects of these derivatives on cancer cells.

Table 1: Representative Cellular Assays

| Assay Name | Purpose | Principle |

| MTT/MTS Assay | To determine cell viability and proliferation. | Measures the metabolic activity of viable cells by the reduction of a tetrazolium salt to a colored formazan product. |

| Western Blotting | To assess the phosphorylation status of target kinases and downstream signaling proteins. | Separates proteins by size, transfers them to a membrane, and detects specific proteins using antibodies against the total and phosphorylated forms. |

| Apoptosis Assay (e.g., Annexin V/PI staining) | To quantify the induction of programmed cell death. | Annexin V binds to phosphatidylserine exposed on the outer leaflet of the cell membrane during early apoptosis. Propidium iodide (PI) stains the DNA of late apoptotic or necrotic cells. |

| Cell Cycle Analysis | To determine the effect of the compound on cell cycle progression. | Cells are stained with a DNA-binding dye (e.g., propidium iodide) and analyzed by flow cytometry to determine the percentage of cells in G0/G1, S, and G2/M phases. |

Conclusion and Future Directions

Methyl 2-amino-3-cyanobenzoate and its derivatives are invaluable tools in the arsenal of medicinal chemists. Their utility as precursors for potent kinase inhibitors, particularly those targeting the EGFR and PI3K/AKT/mTOR pathways, is well-established. The future of research in this area lies in the rational design of novel derivatives with enhanced potency, selectivity, and pharmacokinetic properties. By leveraging the synthetic versatility of this "privileged" scaffold, the development of next-generation targeted therapies for cancer and other diseases remains a highly promising endeavor.

References

The following is a representative list of references that would support the claims made in this guide. A comprehensive list would be generated based on the specific derivatives and targets under investigation.

- Quinazolinone Scaffolds in Medicinal Chemistry: This reference would provide a broad overview of the biological activities of quinazolinone deriv

- EGFR Kinase Inhibitors in Cancer Therapy: A review article detailing the role of EGFR in cancer and the mechanism of action of EGFR inhibitors.

- The PI3K/AKT/mTOR Pathway as a Therapeutic Target: A comprehensive review of this signaling pathway and the development of its inhibitors.

- Synthetic Methodologies for Quinazolinone Synthesis: A publication detailing various synthetic routes to quinazolinone-based compounds.

- In Vitro Kinase Assay Protocols: A methods paper or a technical manual

- Cell-Based Assays for Anticancer Drug Screening: A review article outlining the principles and applic

Literature Review & Technical Guide: Synthesis Pathways of Methyl 2-Amino-3-Cyanobenzoate

Executive Summary

Methyl 2-amino-3-cyanobenzoate (CAS No. 1275585-78-8) is a highly valued, privileged pharmacological building block used extensively in the synthesis of bioactive quinazolines and substituted anilines[1]. Historically, the synthesis of highly substituted cyano-anilines has been cumbersome, hazardous, and difficult to scale due to the reliance on toxic reagents like phosgene.

This technical guide dissects the breakthrough "Green Synthesis" pathway developed by Gondi, Bera, and Westover (2019)[2]. By utilizing an adaptable, pH-sensitive cyclization chemistry originating from isatin-7-carboxylic acid, this methodology achieves a 95% yield of methyl 2-amino-3-cyanobenzoate under mild, scalable conditions[3].

Mechanistic Pathway Analysis: The IAA Route

The core innovation in this synthetic route is the utilization of Isatoic Anhydride-8-amide (IAA) as a highly reactive, versatile intermediate[4]. The synthesis proceeds through three distinct mechanistic phases:

-

Schmidt Reaction (Ring Expansion): Isatin-7-carboxylic acid undergoes a Schmidt reaction using sodium azide in concentrated sulfuric acid. This inserts a nitrogen atom, expanding the ring to form the isatoic anhydride core while simultaneously converting the carboxylic acid to a primary amide[4].

-

Base-Mediated Dehydration & Ring Opening: In a highly polar aprotic environment (DMSO), triethylamine (TEA) acts as a mild base to dehydrate the primary amide into a nitrile (cyano group). Concurrently, the base hydrolyzes the anhydride ring, generating a 1-cyano-2-amine-3-carboxylate TEA salt in situ[4].

-

Esterification (Alkylation): The transient carboxylate salt is trapped via nucleophilic substitution using methyl iodide, yielding the final methyl ester[3].

Pathway Visualization

Synthesis pathway of methyl 2-amino-3-cyanobenzoate from isatin-7-carboxylic acid via IAA.

Causality & Experimental Design Choices (E-E-A-T)

As an application scientist, it is critical to understand why specific reagents and conditions are chosen, rather than just following a recipe. This protocol is designed as a self-validating system :

-

Why the Schmidt Reaction? Traditional syntheses of isatoic anhydrides rely on highly toxic phosgene gas. The Schmidt reaction utilizes NaN₃ in H₂SO₄ to achieve the exact same structural motif safely at room temperature[4]. Self-Validation: The acidic environment ensures the resulting IAA precipitates directly out of the solution, acting as an automatic purification step that eliminates the need for chromatography[4].

-

Why TEA and DMSO for Dehydration? Converting a primary amide to a nitrile typically requires harsh, moisture-sensitive dehydrating agents (e.g., POCl₃, SOCl₂). However, DMSO provides a highly polar environment that stabilizes charged transition states, allowing the mild organic base TEA to drive the dehydration at a moderate 50 °C[3].

-

Why Acidify to pH 3 During Workup? The workup is a masterclass in acid-base partitioning. Acidifying to pH 3 protonates the excess TEA (pKa ~10.7), rendering it entirely water-soluble. Meanwhile, the target compound (methyl 2-amino-3-cyanobenzoate) possesses a highly electron-deficient aniline nitrogen due to the electron-withdrawing ortho-cyano and meta-ester groups. It remains unprotonated at pH 3 and selectively partitions into the organic dichloromethane (DCM) layer, ensuring high purity[3].

Quantitative Data & Yield Analysis

The table below summarizes the reaction kinetics, conditions, and yields for the transformation sequence[3][4].

| Reaction Step | Reagents & Solvents | Temp | Time | Yield | Key Function |

| 1. Ring Expansion | NaN₃, Conc. H₂SO₄ | RT | 2 h | ~85% | Direct conversion of isatin to IAA |

| 2. Dehydration | Triethylamine (TEA), DMSO | 50 °C | 3 h | In situ | Amide to nitrile; Anhydride opening |

| 3. Alkylation | Methyl Iodide (MeI) | RT | 12 h | 95% | Esterification of the carboxylate salt |

Detailed Experimental Protocols

Protocol A: Preparation of Isatoic Anhydride-8-amide (IAA)

-

Reagent Combination: Suspend 2,3-dioxoindoline-7-carboxylic acid (isatin-7-carboxylic acid) and sodium azide (NaN₃) in concentrated sulfuric acid[4].

-

Reaction: Stir the mixture continuously at room temperature for 2 hours[4].

-

Isolation: The IAA product will naturally precipitate from the acidic mixture. Filter the precipitate to recover the intermediate (Yield: ~85%)[4]. No further chromatographic workup is required.

Protocol B: Synthesis of Methyl 2-Amino-3-Cyanobenzoate (Compound 10a)

-

Initial Setup: Dissolve 0.15 mmol of IAA in 1.0 mL of DMSO[3].

-

Base Addition: Add 0.3 mmol of Triethylamine (TEA) to the mixture[3].

-

Heating & Monitoring: Heat the reaction to 50 °C for 3 hours. Critical Step: Monitor the reaction via Gas Chromatography (GC). Do not proceed until the IAA peak has completely disappeared, validating the formation of the cyano-carboxylate salt[3].

-

Alkylation: Once IAA is consumed, add methyl iodide (alkyl halide) and stir the mixture at room temperature for 12 hours[3].

-

Extraction: Extract the reaction mixture with dichloromethane (DCM) to remove unreacted alkyl halide, then add the organic layer to water[3].

-

pH Partitioning: Acidify the aqueous phase to pH 3. Extract again with DCM and wash with water[3].

-

Final Isolation: Dry the organic product layer over MgSO₄, recover by filtration, and concentrate the filtrate.

-

Result: Yields 17 mg of methyl 2-amino-3-cyanobenzoate as a white solid (95% yield)[3].

Workflow Visualization

Step-by-step experimental workflow for the conversion of IAA to methyl 2-amino-3-cyanobenzoate.

References

- AiFChem Catalog (n.d.). 1275585-78-8 | Methyl 2-amino-3-cyanobenzoate. AiFChem.

- Gondi, S. R., Bera, A. K., & Westover, K. D. (2019). Green Synthesis of Substituted Anilines and Quinazolines from Isatoic Anhydride-8-amide. Scientific Reports, 9(1), 14258. Nature Publishing Group.

- National Institutes of Health (NIH) PMC Archive (2019). Green Synthesis of Substituted Anilines and Quinazolines from Isatoic Anhydride-8-amide (Experimental Section).

Sources

An In-Depth Technical Guide to the Toxicological and Safety Profile of Methyl 2-amino-3-cyanobenzoate

This document provides a comprehensive technical guide for researchers, scientists, and drug development professionals on the predicted safety profile and a recommended framework for the in vitro toxicological assessment of Methyl 2-amino-3-cyanobenzoate. Given the limited publicly available toxicity data for this specific compound, this guide synthesizes information from Material Safety Data Sheets (MSDS) of structurally analogous compounds and establishes a robust, scientifically-grounded strategy for its empirical evaluation.

Part 1: Chemical Identity and Predicted Safety Profile

Methyl 2-amino-3-cyanobenzoate (CAS No. 1275585-78-8) is a substituted anthranilate derivative, a class of compounds often used as scaffolds in medicinal chemistry and materials science.[1] Its structure incorporates three key functional groups: a methyl ester, an aromatic amine, and a nitrile (cyano) group. Each of these moieties contributes to its chemical reactivity and, consequently, its potential toxicological profile.

Synthesized Hazard Classification

The predicted hazard classification is based on the Globally Harmonized System (GHS) and is a composite derived from related molecules.[2][5]

| Hazard Class | GHS Category | Hazard Statement | Source Analogs |

| Acute Toxicity, Oral | Category 4 | H302: Harmful if swallowed | [2][5][6][7] |

| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation | [4][5] |

| Serious Eye Damage/Irritation | Category 2A | H319: Causes serious eye irritation | [4][5] |

| Specific Target Organ Toxicity (Single Exposure) | Category 3 | H335: May cause respiratory irritation | [5][6] |

Recommended Handling and Storage

Safe handling and storage protocols are critical to minimizing exposure risk. The following recommendations are based on best practices for handling analogous chemical powders.[3][5]

| Aspect | Recommendation | Rationale |

| Ventilation | Handle exclusively in a well-ventilated area or a chemical fume hood. | To prevent inhalation of dust and potential vapors.[3] |

| Personal Protective Equipment (PPE) | Wear safety goggles with side-shields, chemical-resistant gloves (e.g., nitrile), and a lab coat. | To prevent skin and eye contact.[2][4] |

| Hygiene | Wash hands thoroughly after handling. Do not eat, drink, or smoke in the work area. | To prevent ingestion.[2] |

| Storage | Store in a tightly closed container in a cool, dry place away from incompatible materials like strong oxidizing agents. | To maintain chemical stability and prevent hazardous reactions.[3][6] |

| Spill Response | For small spills, carefully sweep up the solid material, avoiding dust generation, and place it in a suitable container for disposal. | To contain the hazard and prevent environmental release.[3] |

Hazard Communication Flowchart

The following diagram illustrates the logical flow of hazard communication, from identification to protective action, based on the synthesized MSDS profile.

Caption: Predicted Hazard Communication Flowchart

Part 2: A Framework for In Vitro Toxicological Assessment

The absence of empirical data necessitates a structured, tiered approach to evaluate the in vitro toxicity of Methyl 2-amino-3-cyanobenzoate. This framework ensures a logical progression from general cytotoxicity to specific mechanisms of action, providing a comprehensive understanding of the compound's biological effects at the cellular level.

Tier 1: Cytotoxicity Screening

The primary objective is to determine the concentration range at which the compound elicits a cytotoxic response. The MTT assay is a robust, colorimetric method widely used for this purpose. It measures the metabolic activity of cells, which generally correlates with cell viability.[8][9]

Rationale for Assay Choice: The MTT assay is chosen for its high throughput, reproducibility, and sensitivity. It provides a quantitative measure (the IC₅₀ value) of the concentration required to inhibit cell viability by 50%, a critical parameter for comparing the potency of different compounds.

Experimental Protocol: MTT Cytotoxicity Assay

-

Cell Culture:

-

Seed a human cell line (e.g., HepG2 for liver toxicity screening or HEK293 for general cytotoxicity) into a 96-well plate at a density of 1 x 10⁴ cells/well.

-

Incubate for 24 hours at 37°C and 5% CO₂ to allow for cell attachment.

-

-

Compound Preparation and Treatment:

-

Prepare a stock solution of Methyl 2-amino-3-cyanobenzoate in a suitable solvent (e.g., DMSO).

-

Perform a serial dilution to create a range of final concentrations (e.g., 0.1 µM to 1000 µM). Ensure the final DMSO concentration in all wells is ≤0.5% to avoid solvent-induced toxicity.

-

Include appropriate controls: untreated cells (negative control) and cells treated with a known cytotoxic agent like 1% Triton X-100 (positive control).

-

Replace the cell culture medium with the medium containing the various concentrations of the test compound and controls.

-

-

Incubation:

-

Incubate the plate for a defined period (e.g., 24, 48, or 72 hours) at 37°C and 5% CO₂.

-

-

MTT Assay:

-

Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C. Viable cells with active mitochondrial dehydrogenases will convert the yellow MTT tetrazolium salt into purple formazan crystals.

-

Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

-

Data Analysis:

-

Calculate cell viability as a percentage relative to the untreated control.

-

Plot the concentration-response curve and determine the IC₅₀ value using non-linear regression analysis.

-

Tier 2: Genotoxicity Assessment

If the compound exhibits cytotoxicity, it is crucial to investigate its potential to cause genetic damage. The presence of an aromatic amine and a nitrile group suggests that genotoxicity is a plausible concern. A standard initial screen is the bacterial reverse mutation assay, commonly known as the Ames test.

Rationale for Assay Choice: The Ames test is a widely accepted method for identifying substances that can cause DNA mutations.[10] Its inclusion is critical for early-stage hazard identification in drug development, as genotoxicity is a major reason for compound attrition.

Experimental Protocol: Ames Test (Microplate Format)

-

Strain Selection:

-

Use a panel of Salmonella typhimurium strains (e.g., TA98, TA100, TA1535, TA1537) and an Escherichia coli strain (e.g., WP2 uvrA), which are engineered to detect different types of mutations (frameshift vs. base-pair substitutions).

-

-

Metabolic Activation:

-

Conduct the assay both with and without a mammalian metabolic activation system (S9 fraction from rat liver). This is critical because some chemicals (pro-mutagens) only become mutagenic after being metabolized.

-

-

Exposure:

-

In a 384-well plate, combine the bacterial strain, the test compound at various concentrations, and either the S9 mix or a buffer.

-

Include a negative control (solvent) and a positive control specific to each strain (e.g., sodium azide for TA1535, 2-nitrofluorene for TA98).

-

-

Incubation and Detection:

-

Incubate the plates at 37°C for 90 minutes.

-

Add a pH indicator dye and a minimal glucose medium to all wells. The growth of revertant (mutated) bacteria will lower the pH, causing a color change in the indicator dye.

-

Continue incubation for 48 hours.

-

-

Data Analysis:

-

Count the number of positive (revertant) wells for each concentration.

-

A compound is considered mutagenic if it produces a dose-dependent increase in the number of revertant colonies that is at least twice that of the negative control.

-

Proposed In Vitro Testing Workflow

The following diagram outlines the proposed tiered testing strategy, providing a clear path from initial screening to more detailed mechanistic investigation.

Caption: Proposed In Vitro Toxicity Testing Workflow

Part 3: Conclusion and Future Directions

This guide provides a foundational safety and toxicological assessment for Methyl 2-amino-3-cyanobenzoate. The synthesized MSDS profile, derived from structural analogs, indicates that the compound should be handled as harmful if swallowed and as a skin, eye, and respiratory irritant. Standard laboratory PPE and handling procedures should be strictly followed.

The proposed in vitro testing framework offers a scientifically rigorous pathway to empirically determine the compound's cytotoxic and genotoxic potential. By following this tiered approach, researchers can efficiently generate the critical data needed to make informed decisions regarding the compound's suitability for further development. Positive findings in these assays, particularly in genotoxicity, would warrant more advanced mechanistic studies to understand the underlying pathways of toxicity, such as the induction of oxidative stress or apoptosis.

References

-

Chichova, D., et al. (2022). Review of Cyanotoxicity Studies Based on Cell Cultures. Journal of Toxicology, 2022, 5839223. [Link]

-

Suhartono, E., et al. (2013). Cytotoxicity testing of methyl and ethyl 2-cyanoacrylate using direct contact assay on osteoblast cell cultures. Journal of Oral and Maxillofacial Surgery, 71(1), 35-41. [Link]

-

Babica, P., et al. (2022). Review of cyanotoxicity studies based on cell cultures. Journal of Toxicology, 2022, 5839223. [Link]

-

Chemsrc. (2025, August 20). Methyl 3-cyanobenzoate | CAS#:13531-48-1. Chemsrc. [Link]

-

Capot Chemical. (2012, November 20). MSDS of Methyl 3-amino-2-fluorobenzoate. Capot Chemical. [Link]

-

Hötzel, A. (n.d.). In vitro investigations on uptake and toxicity of cyanobacterial toxins. SciSpace. [Link]

-

Niture, S., et al. (2023). Cytotoxicity Modulated by Cyanotoxins in Neuroblastoma SH-SY5Y Cells. Toxins, 15(4), 289. [Link]

-

Al-Dhabi, N. A., et al. (2025). 2-Amino-3-Chlorobenzoic Acid from Streptomyces coelicolor: A Cancer Antagonist Targeting PI3K/AKT Markers via miRNA Modulation. Molecules, 30(9), 1234. [Link]

-

Žegura, B., et al. (2021). Cytotoxic and Genotoxic Effects of Cyanobacterial and Algal Extracts—Microcystin and Retinoic Acid Content. Toxins, 13(2), 110. [Link]

-

U.S. Army Public Health Center. (2023, May 29). Tiered In Vitro Toxicity Testing WP19-1338 Novel Additive Manufacturing Propellants. DTIC. [Link]

-

Zanchett, G., & Oliveira-Filho, E. C. (2023). Biotests in Cyanobacterial Toxicity Assessment—Efficient Enough or Not?. Toxins, 15(3), 205. [Link]

Sources

- 1. 1275585-78-8 | Methyl 2-amino-3-cyanobenzoate - AiFChem [aifchem.com]

- 2. Methyl 3-cyanobenzoate - Safety Data Sheet [chemicalbook.com]

- 3. echemi.com [echemi.com]

- 4. fishersci.com [fishersci.com]

- 5. static.cymitquimica.com [static.cymitquimica.com]

- 6. synquestlabs.com [synquestlabs.com]

- 7. tcichemicals.com [tcichemicals.com]

- 8. Cytotoxicity testing of methyl and ethyl 2-cyanoacrylate using direct contact assay on osteoblast cell cultures - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]

- 10. apps.dtic.mil [apps.dtic.mil]

Application Note: Advanced Protocol for the Synthesis of 8-Cyanoquinazolin-4(3H)-ones from Methyl 2-amino-3-cyanobenzoate

Executive Summary

The quinazoline and quinazolinone scaffolds are privileged pharmacophores in modern drug discovery, frequently embedded in targeted kinase inhibitors (e.g., EGFR inhibitors) and broad-spectrum anti-infective agents ()[1]. Synthesizing highly functionalized derivatives—specifically 8-cyanoquinazolin-4(3H)-one—from methyl 2-amino-3-cyanobenzoate requires precise control over reaction conditions to overcome the deactivating nature of the ortho-cyano group ()[2].

This application note details a highly efficient, self-validating methodology utilizing microwave-assisted cyclization with formamidine acetate. This protocol ensures high yields, rapid reaction times, and the absolute preservation of the sensitive nitrile moiety.

Mechanistic Insights & Causality

The conversion of methyl 2-amino-3-cyanobenzoate to a quinazolinone core is fundamentally a condensation-cyclization cascade. Understanding the electronic environment of the precursor is critical for protocol design:

-